molecular formula C17H22FNO4 B1599101 Boc-alpha-(4-fluorobenzyl)-DL-proline CAS No. 351002-78-3

Boc-alpha-(4-fluorobenzyl)-DL-proline

Cat. No.: B1599101
CAS No.: 351002-78-3
M. Wt: 323.4 g/mol
InChI Key: AWTXCFLBYUGCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-alpha-(4-fluorobenzyl)-DL-proline is a synthetic amino acid derivative characterized by the presence of a Boc-protected amino group, a 4-fluorobenzyl group, and a DL-proline backbone. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting with DL-proline as the base molecule

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the proline backbone to its corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to reduce any double bonds or carbonyl groups present in the molecule.

  • Substitution: Nucleophilic substitution reactions are commonly used to introduce various functional groups onto the proline backbone.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and various alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Proline carboxylic acid derivatives.

  • Reduction: Reduced proline derivatives.

  • Substitution: Various substituted proline derivatives.

Scientific Research Applications

Chemistry: Boc-alpha-(4-fluorobenzyl)-DL-proline is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its structural similarity to natural amino acids. Medicine: It serves as a precursor in the development of new drugs, particularly those targeting neurological disorders and inflammation. Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Boc-alpha-(4-fluorobenzyl)-DL-proline exerts its effects involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

  • Boc-alpha-(4-chlorobenzyl)-DL-proline

  • Boc-alpha-(3-fluorobenzyl)-DL-proline

  • Boc-alpha-(2-fluorobenzyl)-DL-proline

Uniqueness: Boc-alpha-(4-fluorobenzyl)-DL-proline stands out due to its unique fluorine atom at the para position of the benzyl group, which significantly affects its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the importance of this compound in scientific research and its potential applications in various fields

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTXCFLBYUGCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394351
Record name Boc-alpha-(4-fluorobenzyl)-DL-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351002-78-3
Record name Boc-alpha-(4-fluorobenzyl)-DL-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-alpha-(4-fluorobenzyl)-DL-proline
Reactant of Route 2
Reactant of Route 2
Boc-alpha-(4-fluorobenzyl)-DL-proline
Reactant of Route 3
Boc-alpha-(4-fluorobenzyl)-DL-proline
Reactant of Route 4
Boc-alpha-(4-fluorobenzyl)-DL-proline
Reactant of Route 5
Boc-alpha-(4-fluorobenzyl)-DL-proline
Reactant of Route 6
Reactant of Route 6
Boc-alpha-(4-fluorobenzyl)-DL-proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.